N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H29N9O and its molecular weight is 435.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a complex compound that has attracted attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly in relation to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a triazolo-pyridazine moiety linked to an azetidine and a pyrrolidine ring. The presence of the tert-butyl group enhances its lipophilicity and stability. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Triazolopyridazine Core : This is achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Azetidine and Pyrrolidine Moieties : These are incorporated via nucleophilic substitution reactions.
- Final Carboxamide Formation : The carboxamide functionality is introduced at the final stage to complete the structure.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in various cellular processes, such as kinases or proteases, which could lead to altered cellular functions.
- Receptor Modulation : The compound may bind to specific receptors (e.g., G-protein coupled receptors), affecting signal transduction pathways.
- DNA/RNA Interaction : Potential interactions with nucleic acids may inhibit replication or transcription processes.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant activity against various microbial strains. For instance, studies have shown that similar triazolopyridazine compounds demonstrate potent anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Activity
In vitro studies suggest that the compound may possess anticancer properties. Compounds with similar structures have been evaluated for cytotoxicity against different cancer cell lines, showing promising results in inhibiting cell proliferation while maintaining low toxicity to normal cells .
Case Studies
- Anti-Tubercular Activity : A series of substituted derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among these, certain compounds exhibited significant activity with IC90 values indicating effective inhibition at low concentrations .
- Cytotoxicity Evaluation : Compounds derived from similar scaffolds were screened against human embryonic kidney (HEK-293) cells to assess cytotoxicity. Results indicated that most active compounds were non-toxic at effective concentrations .
Data Table: Biological Activity Overview
Activity Type | Target Organism/Cell Line | IC50 (μM) | Notes |
---|---|---|---|
Anti-Tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | Significant inhibition observed |
Cytotoxicity | HEK-293 (human embryonic kidney) | >10 | Non-toxic at active concentrations |
Anticancer | Various cancer cell lines | Varies | Promising results in inhibiting cell growth |
Eigenschaften
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N9O/c1-22(2,3)21-26-25-18-9-10-19(27-31(18)21)30-13-15(14-30)28(4)20(32)16-7-8-17(24-23-16)29-11-5-6-12-29/h7-10,15H,5-6,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQOPQWZCLSGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=NN=C(C=C4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.